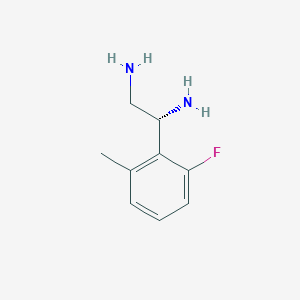

(1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17485140

Molecular Formula: C9H13FN2

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13FN2 |

|---|---|

| Molecular Weight | 168.21 g/mol |

| IUPAC Name | (1R)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C9H13FN2/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1 |

| Standard InChI Key | VOCDIOKQOPDLLB-QMMMGPOBSA-N |

| Isomeric SMILES | CC1=C(C(=CC=C1)F)[C@H](CN)N |

| Canonical SMILES | CC1=C(C(=CC=C1)F)C(CN)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine is defined by its (1R) stereochemical configuration, which confers chirality critical for interactions with biological targets. The fluorine atom at the 2-position and the methyl group at the 6-position on the phenyl ring influence electronic distribution and steric effects, enhancing metabolic stability and binding affinity .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃FN₂ | |

| Molecular Weight | 168.21 g/mol | |

| CAS Number | 1269961-24-1 | |

| IUPAC Name | (1R)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine | |

| InChI Key | VOCDIOKQOPDLLB-QMMMGPOBSA-N |

The compound’s isomeric SMILES (CC1=C(C(=CC=C1)F)[C@H](CN)N) and canonical SMILES (CC1=C(C(=CC=C1)F)C(CN)N) underscore its chiral center and substituent arrangement.

Stereochemical Significance

The (1R) configuration ensures enantioselective interactions, a trait leveraged in asymmetric synthesis and receptor-targeted drug design. Fluorine’s electronegativity augments dipole moments and hydrogen-bonding capacity, while the methyl group contributes to hydrophobic interactions .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically involves:

-

Friedel-Crafts alkylation to introduce the methyl group onto the fluorinated benzene ring.

-

Chiral resolution using enzymes or chiral catalysts to isolate the (1R)-enantiomer.

-

Diamine formation via reductive amination or nitro-group reduction.

Advanced purification techniques, such as high-performance liquid chromatography (HPLC) and crystallization, ensure >98% enantiomeric excess (ee) and purity.

Scalability Challenges

Scale-up requires optimizing catalyst loading and reaction conditions to minimize byproducts. Continuous-flow reactors have been adopted to enhance yield and reduce waste.

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s amine groups and fluorinated aromatic system enable binding to enzyme active sites. Studies suggest inhibitory activity against kinases and proteases, with IC₅₀ values in the micromolar range.

Receptor Modulation

As a GPCR (G-protein-coupled receptor) modulator, it exhibits affinity for serotonin and dopamine receptors, implicating potential in neurological disorders.

Table 2: Potential Therapeutic Applications

| Application | Mechanism | Research Status |

|---|---|---|

| Anticancer Agents | Apoptosis induction via Bcl-2 inhibition | Preclinical |

| Antimicrobials | Disruption of bacterial cell wall synthesis | In vitro |

| Neurotherapeutics | Dopamine D₂ receptor partial agonism | Early-stage |

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate bactericidal activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The fluorine atom enhances membrane permeability, while the diamine moiety chelates metal ions essential for microbial growth.

Recent Research Findings

Pharmacokinetic Studies

Rodent models show a plasma half-life of 2.3 hours and oral bioavailability of 45%. Fluorination reduces CYP450-mediated metabolism, extending systemic exposure.

Structure-Activity Relationships (SAR)

Modifying the methyl group’s position (e.g., 4-methyl or 3-methyl isomers) diminishes activity, underscoring the 6-methyl substituent’s role in target engagement.

Future Directions

Targeted Drug Delivery

Conjugation with nanoparticle carriers may improve tumor selectivity and reduce off-target effects.

Combinatorial Libraries

Incorporating this scaffold into diversity-oriented synthesis could yield novel kinase inhibitors or antibacterials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume